molecular formula C18H13NO7 B073542 Aristolochic acid I methyl ester CAS No. 1169-60-4

Aristolochic acid I methyl ester

Cat. No. B073542
CAS RN: 1169-60-4
M. Wt: 355.3 g/mol
InChI Key: RZUABJWVTLHGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aristolochic acid I methyl ester (AAI-ME) is a natural product that is found in the root of Aristolochia plants. It is a member of the aristolochic acid family, which is known for its toxic and carcinogenic properties. Despite its harmful effects, AAI-ME has been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Worldwide Research Trends on Aristolochic Acids

Research trends over the past 60 years have indicated the significance of aristolochic acids and their derivatives in various traditional medicines, especially in Asian countries. Aristolochic acid I methyl ester has been part of this extensive research, highlighting its potential in antitumor efficacy and immune activity. The study also emphasizes the importance of exploring naturally occurring aristolochic acids and their correlation with various cancers, alongside efforts in analytical chemistry (Zhou et al., 2019).

Chemical Composition and Derivatives

Chemical Constituents of Aristolochia Maurorum

Investigation into the chemical constituents of Aristolochia maurorum, a plant in which aristolochic acid I methyl ester is found, revealed a rich variety of compounds. This not only included the aristolochic acid I methyl ester but also other derivatives and compounds, contributing to a comprehensive understanding of the plant's chemical profile and its potential applications in various fields (Al-Barham et al., 2017).

Metabolic Activation and Toxicology

Metabolic Activation of Aristolochic Acid

The metabolic activation of aristolochic acids, including aristolochic acid I methyl ester, has been a significant area of research due to its implications in nephrotoxicity and carcinogenicity. The identification of reduction products and the proposed mechanisms suggest a complex interaction with cellular components, leading to DNA adducts and potential toxicity (Priestap et al., 2010).

Extraction and Purification Techniques

Preparative Isolation of Aristolochic Acids

The isolation and purification of aristolochic acids, including aristolochic acid I methyl ester, have been achieved through techniques like strong ion-exchange centrifugal partition chromatography. This method has not only allowed the extraction of these compounds with high purity but also facilitated further research and potential applications in pharmacology (Abdelgadir et al., 2015).

properties

IUPAC Name

methyl 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-23-13-5-3-4-9-10(13)6-12(19(21)22)15-11(18(20)24-2)7-14-17(16(9)15)26-8-25-14/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUABJWVTLHGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151574
Record name Aristolochic acid I methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolochic acid I methyl ester

CAS RN

1169-60-4
Record name Methyl aristolochate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1169-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid I methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aristolochic acid I methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARISTOLOCHIC ACID I METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQL974W6E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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